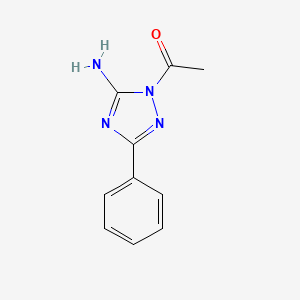![molecular formula C18H18N2O3S B5795168 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)
1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. NPPB is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine inhibits chloride channels by binding to a specific site on the channel protein. This binding causes a conformational change in the protein that prevents chloride ions from passing through the channel. 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels.
Biochemical and Physiological Effects:
1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to have a variety of biochemical and physiological effects. In smooth muscle cells, 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to inhibit the contraction of the cells, which can be useful in studying the regulation of smooth muscle contraction. In endothelial cells, 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to inhibit the release of nitric oxide, which can be useful in studying the regulation of blood vessel dilation. In epithelial cells, 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to inhibit the secretion of fluid, which can be useful in studying the regulation of fluid transport across epithelial membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine in lab experiments is its potency as a chloride channel inhibitor. 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to be more potent than other chloride channel inhibitors, such as 5-nitro-2-(3-phenylpropylamino)benzoic acid (1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine). However, one limitation of using 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine is its non-specificity as a chloride channel inhibitor. This can make it difficult to study the effects of specific chloride channels in cells.
Orientations Futures
There are several future directions for the use of 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine in scientific research. One area of interest is the study of the role of chloride channels in cancer cells. It has been shown that chloride channels play a role in the migration and invasion of cancer cells, and 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine could be used to study the regulation of these processes. Another area of interest is the study of the role of chloride channels in the immune system. It has been shown that chloride channels play a role in the activation of immune cells, and 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine could be used to study the regulation of this process. Finally, 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine could be used to develop new therapies for diseases that are caused by chloride channel dysfunction, such as cystic fibrosis.
Méthodes De Synthèse
The synthesis of 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine involves the reaction of 4-nitrothiophenol with 2-bromo-1-(4-nitrophenyl)ethanone in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with piperidine to form 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine.
Applications De Recherche Scientifique
1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been widely used in scientific research as a tool to study chloride channels. Chloride channels are membrane proteins that regulate the movement of chloride ions across cell membranes. 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to inhibit chloride channels in a variety of cell types, including smooth muscle cells, endothelial cells, and epithelial cells.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)sulfanylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-12-4-1-5-13-19)16-6-2-3-7-17(16)24-15-10-8-14(9-11-15)20(22)23/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVRAVJQSULDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)



![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

